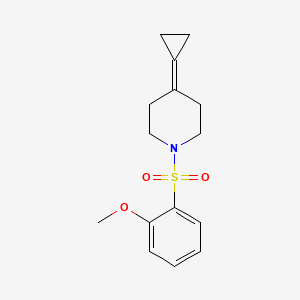

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

4-cyclopropylidene-1-(2-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-19-14-4-2-3-5-15(14)20(17,18)16-10-8-13(9-11-16)12-6-7-12/h2-5H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUKNIHGJKJEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(=C3CC3)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine serves as an intermediate in the synthesis of more complex piperidine derivatives. Its reactivity allows for the formation of various sulfoxides and sulfones, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its biological activity , which includes potential antimicrobial, antifungal, and anticancer properties. The sulfonyl group can interact strongly with proteins, potentially inhibiting their functions and affecting various biochemical pathways .

Medicine

The medicinal applications are particularly promising. Research indicates that piperidine derivatives can exhibit anti-inflammatory and analgesic effects . Studies have shown that similar compounds can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, which are involved in chronic inflammatory conditions .

Case Studies

- Anticancer Activity : A study on piperidine derivatives highlighted their potential against various cancer cell lines. Compounds similar to this compound demonstrated significant antiproliferative effects on HepG2 (liver cancer) and A431 (skin cancer) cell lines, with mechanisms involving the inhibition of topoisomerase IIα, crucial for DNA replication .

- Anti-inflammatory Properties : Research into related piperidine compounds showed substantial inhibition of inflammatory markers in vitro. The compounds were effective in reducing inflammation induced by lipopolysaccharide (LPS) in RAW264.7 cells, indicating their potential therapeutic role in treating inflammatory diseases .

- Drug Development : The compound's structure allows for modifications that can enhance its pharmacokinetic properties. For instance, altering the methoxyphenyl group may improve binding affinity to target proteins or receptors involved in disease processes .

Data Table: Comparative Analysis of Piperidine Derivatives

Mechanism of Action

The mechanism of action of 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares 4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine with three classes of compounds: sulfonamide-containing piperidines , cyclopropane-fused heterocycles , and small-molecule enzyme inhibitors .

Table 1: Structural and Functional Comparison

Key Findings:

Sulfonamide Derivatives: The 2-methoxyphenyl sulfonyl group in the target compound differs from the simpler tosyl group in 1-(Tosyl)piperidine.

Cyclopropane Modifications :

- Unlike 4-Cyclopropylpiperidine, which binds sigma receptors with moderate affinity, the cyclopropylidene group in the target compound introduces a double bond, rigidifying the piperidine ring. This could enhance selectivity for enzymes requiring planar transition states (e.g., kinases) over G-protein-coupled receptors .

Enzyme Inhibitor Analogs :

- SB-3CT, a sulfonamide-containing MMP inhibitor, highlights the role of sulfonyl groups in coordinating catalytic zinc ions. While this compound lacks a zinc-binding thiol group, its sulfonyl moiety might still interact with polar residues in enzyme active sites, albeit with lower potency .

Biological Activity

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine is a piperidine derivative notable for its diverse biological activities. This compound features a cyclopropylidene group and a methoxyphenylsulfonyl moiety, which contribute to its unique pharmacological properties. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The synthesis of this compound typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of bases like DBU. This method allows for the formation of the desired piperidine structure with high yield and purity, adhering to green chemistry principles to minimize environmental impact .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxyphenyl group may enhance binding affinity and specificity to various targets .

Pharmacological Effects

Research has indicated that piperidine derivatives exhibit a range of pharmacological effects, including:

- Analgesic Activity : Some studies suggest that derivatives similar to this compound may possess pain-relieving properties.

- Anti-inflammatory Effects : Compounds in this class have been investigated for their potential to reduce inflammation, making them candidates for treating inflammatory diseases.

- Neuropharmacological Effects : There is emerging evidence that piperidine derivatives could influence neurotransmitter systems, suggesting potential applications in neuropharmacology .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Analgesic | Pain relief | |

| Anti-inflammatory | Reduces inflammation | |

| Neuropharmacological | Modulates neurotransmitter systems |

Case Studies

Several studies have explored the biological effects of related piperidine compounds, providing insight into the potential applications of this compound:

- Analgesic Properties : A study demonstrated that piperidine derivatives exhibited significant analgesic effects in animal models, suggesting a mechanism involving opioid receptors .

- Anti-inflammatory Activity : Research indicated that certain piperidine derivatives reduced cytokine production in vitro, highlighting their potential as anti-inflammatory agents .

- Neuroprotective Effects : Another investigation revealed that similar compounds could protect neuronal cells from oxidative stress, indicating possible therapeutic applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.